molecular formula C18H18ClNO4 B15338562 2-Chloro-8-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline CAS No. 1031928-59-2

2-Chloro-8-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline

Cat. No.: B15338562
CAS No.: 1031928-59-2
M. Wt: 347.8 g/mol
InChI Key: OGRBJQUSGGEXAZ-UHFFFAOYSA-N
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Description

2-Chloro-8-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline ( 1031928-59-2) is a synthetic quinoline derivative with a molecular formula of C₁₈H₁₈ClNO₄ and a molecular weight of 347.79 g/mol . This compound is provided as a high-purity material for research and development purposes. Quinoline derivatives are privileged structures in medicinal and organic chemistry, serving as key intermediates for constructing complex heterocyclic systems . This compound, featuring reactive chlorine and vinylether carbonyl groups, is a versatile building block for synthesizing diverse quinoline-based molecules. Researchers utilize such 2-chloroquinoline-3-carbaldehyde analogs to develop novel fused or binary heterocyclic systems with potential biological activity . The structural motifs present in this compound are commonly explored in the search for new pharmacological agents, as quinoline cores are found in compounds with a wide range of documented activities, including antimicrobial, anticancer, and anti-inflammatory properties . This product is intended for chemical synthesis and research applications in a controlled laboratory environment. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1031928-59-2

Molecular Formula

C18H18ClNO4

Molecular Weight

347.8 g/mol

IUPAC Name

diethyl 2-[(2-chloro-8-methylquinolin-3-yl)methylidene]propanedioate

InChI

InChI=1S/C18H18ClNO4/c1-4-23-17(21)14(18(22)24-5-2)10-13-9-12-8-6-7-11(3)15(12)20-16(13)19/h6-10H,4-5H2,1-3H3

InChI Key

OGRBJQUSGGEXAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC2=CC=CC(=C2N=C1Cl)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline typically involves multi-step organic reactions. One common method includes the reaction of 8-methylquinoline with chloroacetyl chloride to introduce the chloro group at the 2-position. This is followed by a reaction with diethyl oxalate to form the diethoxycarbonyl group at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The chloro group at position 2 of the quinoline core undergoes nucleophilic substitution reactions, facilitated by its electron-withdrawing environment. Key examples include:

  • Hydrazination : Reaction with hydrazine replaces the chloro group with a hydrazino moiety, producing 2-hydrazino derivatives. This pathway is analogous to substitutions observed in structurally similar 4-chloro-8-methylquinolin-2(1H)-one, where hydrazine introduces hydrazino groups at position 4 under reflux conditions .

  • Alkylation : Treatment with alkylating agents like dimethyl sulfate or ethyl iodide replaces chlorine with alkylthio groups. For instance, 4-chloro-8-methylquinoline-2(1H)-thione reacts with ethyl iodide to yield 2-ethylthio derivatives .

Reaction Conditions :

SubstrateNucleophileProductConditions
2-Chloro-quinolineHydrazine2-Hydrazino-quinoline derivativeReflux in ethanol
2-Chloro-quinolineEthyl iodide2-Ethylthio-quinolineReflux in ethanol

Michael Addition at the Vinyl Group

The electron-deficient vinyl group adjacent to the diethoxycarbonyl moiety participates in Michael addition reactions. Nucleophiles such as amines or enolates attack the β-carbon, forming covalent adducts. For example:

  • Amine Addition : Primary amines (e.g., methylamine) add to the vinyl group, generating β-amino derivatives. This reactivity is consistent with vinylquinoline analogs undergoing nucleophilic attacks under mild conditions.

Mechanistic Pathway :

Quinoline-Vinyl+NuQuinoline-Nu-Adduct\text{Quinoline-Vinyl} + \text{Nu}^- \rightarrow \text{Quinoline-Nu-Adduct}

Reactions of Diethoxycarbonyl Esters

The diethoxycarbonyl groups exhibit classic ester reactivity:

  • Hydrolysis : Under acidic or basic conditions, hydrolysis converts the esters into carboxylic acids. For example, treatment with aqueous HCl yields the corresponding dicarboxylic acid.

  • Transesterification : Reaction with excess alcohols (e.g., methanol) replaces ethoxy groups with methoxy groups, forming mixed esters.

Conditions for Hydrolysis :

SubstrateReagentProduct
Diethoxycarbonyl esterHCl (aqueous)Dicarboxylic acid
Diethoxycarbonyl esterNaOH (ethanol)Sodium carboxylate

Polymerization via the Vinyl Group

The conjugated vinyl group enables polymerization through radical-initiated or thermal pathways. Such reactions are critical for materials science applications, forming polymeric networks with tunable properties.

Polymerization Mechanism :

Initiation: InitiatorRadicals\text{Initiation: } \text{Initiator} \rightarrow \text{Radicals}

Propagation: Radical+Vinyl GroupPolymer Chain\text{Propagation: } \text{Radical} + \text{Vinyl Group} \rightarrow \text{Polymer Chain}

Comparative Reactivity with Structural Analogs

The compound’s reactivity aligns with substituted quinolines but is enhanced by its

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) XLogP3 Key Features
2-Chloro-6,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline Cl (2), CH₃ (6,8), vinyl-CO(OEt)₂ (3) C₁₉H₂₃ClNO₄ 361.8 5 Additional methyl at position 6 increases steric hindrance.
2,7-Dichloro-8-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline Cl (2,7), CH₃ (8), vinyl-CO(OEt)₂ (3) C₁₈H₂₀Cl₂NO₄ 393.3 ~5.5* Extra chloro at position 7 enhances electrophilicity and toxicity.
2-Chloro-8-methoxyquinoline-3-carbaldehyde Cl (2), OCH₃ (8), CHO (3) C₁₁H₈ClNO₂ 221.6 2.3 Methoxy improves solubility; aldehyde enables diverse derivatization.
8-Hydroxyquinoline derivatives OH (8), variable substituents (2,3) Varies Varies 1.5–3 Metal-chelating properties; antimicrobial/antiviral activity.

Notes:

  • Lipophilicity : The diethoxycarbonylvinyl group in the target compound increases XLogP3 compared to methoxy or hydroxy analogues, enhancing membrane permeability but reducing water solubility .
  • Reactivity : Chloro substituents at position 2 or 7 facilitate nucleophilic substitution, while the vinyl group enables conjugation and cycloaddition reactions .

Crystallographic and Stability Data

  • The quinoline core in these compounds is typically planar, with dihedral angles between substituents (e.g., 70.22° for methoxyphenyl groups in N-[(2-chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline) influencing crystal packing .
  • Stability: Diethoxycarbonylvinylquinolines require storage in dry, cool conditions to prevent ester hydrolysis .

Biological Activity

2-Chloro-8-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H18ClNO4
  • CAS Number : 1031928-59-2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Notably, its potential insecticidal properties have been highlighted in the context of controlling vector-borne diseases.

Insecticidal Activity

A recent study evaluated the larvicidal effects of similar compounds against Aedes aegypti, the primary vector for several arboviruses. While specific data for this compound was not detailed, it is essential to consider the following findings from related compounds:

CompoundLC50 (μM)LC90 (μM)Remarks
3,4-(Methylenedioxy) cinnamic acid28.9 ± 5.6162.7 ± 26.2Demonstrated significant larvicidal activity
Temephos (control)<10.94N/AHighly effective larvicide

The study indicated that structural features such as the presence of double bonds and specific substituents on the aromatic ring are crucial for biological activity .

The mechanism by which this compound exerts its biological effects is not fully elucidated in current literature. However, compounds with similar structures often interact with specific biochemical pathways involved in insect physiology and metabolism.

Case Studies and Research Findings

  • Insecticidal Evaluation : In studies focusing on insecticidal properties, compounds structurally related to this compound were found to disrupt larval development in mosquitoes, indicating a potential application in vector control strategies.
  • Toxicological Assessments : Toxicity studies conducted on related compounds showed varying degrees of safety in mammalian models. For instance, while some compounds exhibited mild behavioral effects at high doses (2000 mg/kg), no significant structural toxicity was observed in vital organs.

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